Ozagrel hydrochloride

Descripción

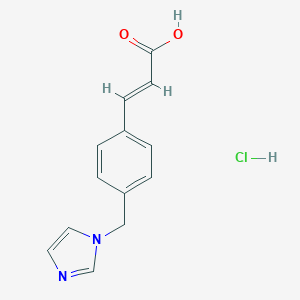

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2.ClH/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);1H/b6-5+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKFWBJJNNPGAM-IPZCTEOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045506 | |

| Record name | Ozagrel hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78712-43-3 | |

| Record name | Ozagrel hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78712-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ozagrel hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078712433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ozagrel hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 3-[4-(1H-imidazol-1-ylmethyl)phenyl]-, hydrochloride (1:1), (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OZAGREL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W222U960HS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Ozagrel Hydrochloride in Platelet Aggregation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ozagrel hydrochloride is a potent and highly selective antiplatelet agent that functions as a thromboxane A2 (TXA2) synthase inhibitor[1][2][3][4]. Its mechanism of action is centered on the targeted disruption of the arachidonic acid metabolic pathway within platelets. By selectively inhibiting the enzyme TXA2 synthase, Ozagrel effectively blocks the conversion of the endoperoxide intermediate prostaglandin H2 (PGH2) into TXA2, a powerful mediator of platelet aggregation and vasoconstriction[4][5]. This inhibition not only reduces the pro-aggregatory signals mediated by TXA2 but also leads to a redirection of PGH2 metabolism towards the formation of anti-aggregatory and vasodilatory prostaglandins, such as prostacyclin (PGI2), particularly in endothelial cells[1][6]. This dual effect—suppressing a key platelet activator while potentially increasing a platelet inhibitor—underpins its therapeutic efficacy in thromboembolic disorders[5].

Core Mechanism of Action: Selective TXA2 Synthase Inhibition

The primary pharmacological target of Ozagrel is the enzyme Thromboxane A2 Synthase (EC 5.3.99.5), also known as TBXAS1[7]. This enzyme is critical in the final step of TXA2 biosynthesis within platelets.

Upon platelet activation by agonists like collagen or thrombin, phospholipase A2 releases arachidonic acid (AA) from the membrane phospholipids. The cyclooxygenase-1 (COX-1) enzyme then metabolizes AA into the unstable endoperoxide intermediate, PGH2. TXA2 synthase subsequently converts PGH2 into TXA2[5].

Ozagrel, as an imidazole derivative, selectively binds to and inhibits TXA2 synthase[8]. This action has two major consequences:

-

Inhibition of TXA2 Production : By blocking the enzyme, Ozagrel dramatically reduces the levels of TXA2, a potent vasoconstrictor and platelet aggregator[4][6]. This is the principal mechanism by which it exerts its antiplatelet effect.

-

Endoperoxide Redirection : The inhibition of TXA2 synthase leads to an accumulation of its substrate, PGH2. This accumulated PGH2 can then be shunted towards alternative metabolic pathways. In nearby endothelial cells, PGH2 is converted by prostacyclin synthase into prostacyclin (PGI2), a potent inhibitor of platelet aggregation and a vasodilator[1][6][9]. This "redirection" of the pathway contributes significantly to Ozagrel's overall antithrombotic profile.

Signaling Pathway of TXA2 Synthesis and Ozagrel's Intervention

The following diagram illustrates the arachidonic acid cascade within platelets and endothelial cells, highlighting the specific point of inhibition by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ozagrel | Prostaglandin Receptor inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. Ozagrel - Wikipedia [en.wikipedia.org]

- 4. What is Ozagrel Sodium used for? [synapse.patsnap.com]

- 5. What is the mechanism of Ozagrel Trometamol? [synapse.patsnap.com]

- 6. Thromboxane A2 Synthetase Inhibitor Plus Low Dose Aspirin : Can It Be a Salvage Treatment in Acute Stroke Beyond Thrombolytic Time Window - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KEGG DRUG: this compound hydrate [kegg.jp]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Evaluation of the effects of anti-thromboxane agents in platelet-vessel wall interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Ozagrel Hydrochloride: A Deep Dive into Selective Thromboxane A2 Synthase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ozagrel hydrochloride, a selective inhibitor of thromboxane A2 (TXA2) synthase, represents a significant therapeutic agent in the management of conditions associated with platelet aggregation and vasoconstriction, such as cerebral vasospasm following subarachnoid hemorrhage and acute ischemic stroke. This technical guide provides a comprehensive overview of the mechanism of action, pharmacological effects, and clinical applications of this compound. Through a detailed examination of its selective inhibition of TXA2 synthase, this document elucidates the biochemical and signaling pathways modulated by Ozagrel. Quantitative data from preclinical and clinical studies are presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols for key assays are provided to facilitate further research and development in this area. Visual diagrams of signaling pathways and experimental workflows are included to enhance understanding of the complex processes involved.

Introduction

Thromboxane A2 (TXA2) is a potent bioactive lipid mediator derived from arachidonic acid.[1] It plays a crucial role in hemostasis and thrombosis by inducing platelet aggregation and vasoconstriction.[1][2] Dysregulation of TXA2 production is implicated in the pathophysiology of various cardiovascular and cerebrovascular diseases. This compound is a highly selective inhibitor of thromboxane A2 synthase, the key enzyme responsible for the conversion of prostaglandin H2 (PGH2) to TXA2.[3][4] By selectively blocking this step in the arachidonic acid cascade, Ozagrel effectively reduces the levels of TXA2 while potentially redirecting the metabolic pathway towards the production of other prostaglandins, such as prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[4][5] This dual action makes Ozagrel a compelling therapeutic agent for conditions characterized by excessive platelet activation and vasospasm.

Mechanism of Action

This compound's primary mechanism of action is the potent and selective inhibition of thromboxane A2 synthase.[3][6] This enzyme is a member of the cytochrome P450 superfamily (CYP5A1).[7] By binding to and inhibiting TXA2 synthase, Ozagrel prevents the isomerization of the prostaglandin endoperoxide PGH2 into TXA2.[1] This leads to a significant reduction in the biosynthesis of TXA2, thereby attenuating its downstream effects on platelet activation and smooth muscle contraction.[8]

An important consequence of inhibiting TXA2 synthase is the potential for the accumulated PGH2 substrate to be shunted towards other enzymatic pathways. Notably, PGH2 can be converted by prostacyclin synthase into prostacyclin (PGI2), a prostanoid with opposing physiological effects to TXA2, namely vasodilation and inhibition of platelet aggregation.[4][5] This "endoperoxide shunt" phenomenon may contribute to the overall therapeutic efficacy of Ozagrel.

Signaling Pathways

The physiological effects of TXA2 are mediated through its interaction with the thromboxane receptor (TP), a G-protein coupled receptor (GPCR).[9] Activation of the TP receptor initiates a cascade of intracellular signaling events, primarily through the Gq and G12/G13 pathways.[9][10] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC contribute to platelet shape change, degranulation, and ultimately, aggregation.[9] By inhibiting the production of TXA2, Ozagrel effectively dampens this entire signaling cascade.

Quantitative Data

The following tables summarize the key quantitative data regarding the pharmacological profile and clinical efficacy of this compound.

In Vitro Potency and Selectivity

| Target Enzyme | IC50 | Species/System | Reference |

| Thromboxane A2 Synthase | 4 nM | Not Specified | [2][10] |

| Thromboxane A2 Synthase | 11 nM | Rabbit Platelets | [3][8][11][12] |

| Cyclooxygenase | > 1 mM | Not Specified | [2][6] |

| Prostacyclin (PGI2) Synthase | > 1 mM | Not Specified | [2][6] |

| PGE2 Isomerase | > 1 mM | Not Specified | [2][6] |

Inhibition of Platelet Aggregation

| Agonist | IC50 | Species/System | Reference |

| Arachidonic Acid | 53.12 µM | Not Specified | [3] |

Clinical Efficacy in Acute Ischemic Stroke

| Dosage | Outcome Measure | Result | Reference |

| 80 mg/day | Improvement in Neurological Impairment (MESSS) | Significant Improvement | [1][4][9] |

| 160 mg/day | Improvement in Neurological Impairment (MESSS) | Significant Improvement | [1][4][9] |

MESSS: Modified Edinburgh-Scandinavian Stroke Scale

Clinical Efficacy in Cerebral Vasospasm

| Treatment Group | Outcome | Result | Reference |

| Ozagrel | Delayed Cerebral Ischemia | 35.5% incidence | [13] |

| Control | Delayed Cerebral Ischemia | 17.2% incidence | [13] |

| Ozagrel | Favorable Outcome at Discharge | 85.7% | [13] |

| Control | Favorable Outcome at Discharge | 81.3% | [13] |

| Ozagrel + Fasudil | Low-density areas on CT | Significantly more effective in reducing incidence (p < 0.01) | [14] |

| Ozagrel alone | Low-density areas on CT | - | [14] |

| Ozagrel + Fasudil | Symptomatic Vasospasm | Reduced, but not significantly | [14] |

| Ozagrel alone | Symptomatic Vasospasm | - | [14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides protocols for key experiments used to evaluate the efficacy of this compound.

In Vitro Thromboxane A2 Synthase Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of a compound against TXA2 synthase.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound for TXA2 synthase.

Materials:

-

Purified or microsomal preparation of thromboxane A2 synthase

-

Prostaglandin H2 (PGH2) substrate

-

This compound or other test compounds

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Stopping solution (e.g., citric acid)

-

Enzyme-linked immunosorbent assay (ELISA) kit for Thromboxane B2 (TXB2)

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a microplate, add the TXA2 synthase preparation to each well.

-

Add the different concentrations of this compound or vehicle control to the respective wells.

-

Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the PGH2 substrate to all wells.

-

Incubate the reaction mixture for a defined period (e.g., 1-2 minutes) at 37°C.

-

Terminate the reaction by adding the stopping solution.

-

Measure the concentration of TXB2, the stable metabolite of TXA2, in each well using a competitive ELISA kit according to the manufacturer's instructions.

-

Plot the percentage of inhibition of TXB2 formation against the logarithm of the this compound concentration.

-

Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol outlines the procedure for assessing the effect of this compound on platelet aggregation induced by an agonist.

Objective: To determine the inhibitory effect of this compound on platelet aggregation.

Materials:

-

Freshly drawn human whole blood anticoagulated with sodium citrate

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Platelet agonist (e.g., arachidonic acid, ADP, collagen)

-

This compound or other test compounds

-

Saline solution

-

Light transmission aggregometer

Procedure:

-

Preparation of PRP and PPP:

-

Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.

-

-

Adjust the platelet count in the PRP if necessary.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pipette a known volume of PRP into the aggregometer cuvettes and place them in the heating block at 37°C with a stir bar.

-

Add different concentrations of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).

-

Add the platelet agonist to initiate aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

The percentage of aggregation is calculated based on the change in light transmission relative to the PPP control.

-

Analyze the dose-dependent inhibitory effect of this compound on platelet aggregation.

Conclusion

This compound is a potent and highly selective inhibitor of thromboxane A2 synthase, offering a targeted approach to the management of thromboembolic and vasospastic disorders. Its mechanism of action, centered on the reduction of TXA2 production and a potential increase in PGI2, provides a strong rationale for its therapeutic use. The quantitative data from both preclinical and clinical studies support its efficacy in inhibiting platelet aggregation and improving outcomes in conditions such as acute ischemic stroke and cerebral vasospasm. The detailed experimental protocols provided in this guide are intended to support further research into the pharmacological properties and clinical applications of Ozagrel and other TXA2 synthase inhibitors. Future investigations should continue to explore the full therapeutic potential of this important class of drugs.

References

- 1. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tribioscience.com [tribioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | Prostaglandin Receptor | Thrombin | TargetMol [targetmol.com]

- 9. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Ozagrel for Postoperative Management of Aneurysmal Subarachnoid Hemorrhages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Combination therapy of fasudil hydrochloride and ozagrel sodium for cerebral vasospasm following aneurysmal subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Properties of Ozagrel Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ozagrel hydrochloride is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase.[1] By blocking the synthesis of TXA2, a key mediator of platelet aggregation and vasoconstriction, and subsequently increasing the production of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation, this compound exerts significant antiplatelet and vasodilatory effects.[2][3][4] This dual mechanism of action underlies its clinical utility in the management of cerebrovascular disorders, including cerebral ischemia, acute cerebral thrombosis, and the prevention of cerebral vasospasm following subarachnoid hemorrhage.[2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the pharmacological profile of this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Species/System | Reference |

| IC50 (Thromboxane A2 Synthase Inhibition) | 11 nM | Rabbit Platelets | [4] |

| 4 nM | Not Specified | ||

| IC50 (Platelet Aggregation Inhibition) | |||

| Arachidonic Acid-induced | 53.12 µM | Not Specified | [4] |

| ADP-induced | 52.46–692.40 µM | Not Specified | [5] |

| IC50 (Other Enzymes) | > 1 mM | Prostacyclin (PGI2) Synthetase, Cyclooxygenase, PGE2 Isomerase |

Table 2: In Vivo Efficacy of Ozagrel in Animal Models (Rats)

| Parameter | Route of Administration | Value | Model | Reference |

| ID50 (Inhibition of Blood TXA2 Generation) | Oral | 0.3 mg/kg | Not Specified | |

| ID50 (Inhibition of Arachidonic Acid-induced Platelet Aggregation) | Oral | 0.92 mg/kg | Ex vivo | |

| ID50 (Inhibition of Femoral Vein Platelet-Rich Thrombosis) | Oral | 13.7 mg/kg | Endothelial Injury | |

| ED50 (Therapeutic Effect on Thrombosis) | Intravenous | 0.066 mg/kg | Not Specified | |

| ED50 (Inhibition of Blood TXA2 Generation) | Intravenous | 0.042 mg/kg | Not Specified |

Table 3: Pharmacokinetic Parameters of Ozagrel in Animals

| Parameter | Species | Dose | Route | Value | Reference |

| Terminal Half-life (t1/2β) | Rat | 15 mg/kg | IV | 0.173 h | [6] |

| Rat | 45 mg/kg | IV | 0.160 h | [6] | |

| Bioavailability | Rabbit | 50 mg & 200 mg | Rectal | 100% | [7] |

| Time to Maximum Concentration (Tmax) | Rabbit | 50 mg & 200 mg | Rectal | 20 min | [7] |

Experimental Protocols

Thromboxane A2 Synthase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of this compound on TXA2 synthase.

Objective: To quantify the in vitro potency of this compound in inhibiting the enzymatic conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2).

Materials:

-

Platelet microsomes (source of thromboxane A2 synthase)

-

Prostaglandin H2 (PGH2) substrate

-

This compound (test compound)

-

Buffer solution (e.g., Tris-HCl)

-

Reaction termination solution (e.g., citric acid)

-

Enzyme immunoassay (EIA) kit for Thromboxane B2 (TXB2), the stable metabolite of TXA2.

Procedure:

-

Preparation of Reagents: Prepare stock solutions of this compound in a suitable solvent (e.g., water or DMSO).[8] Prepare serial dilutions to obtain a range of test concentrations.

-

Enzyme Reaction:

-

In a reaction tube, combine the platelet microsome preparation, buffer, and the test compound (this compound) or vehicle control.

-

Pre-incubate the mixture at 37°C for a specified time.

-

Initiate the enzymatic reaction by adding the PGH2 substrate.

-

Allow the reaction to proceed for a defined period at 37°C.

-

-

Reaction Termination: Stop the reaction by adding the termination solution.

-

Quantification of TXB2:

-

Measure the concentration of TXB2 in each reaction mixture using a competitive EIA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of TXA2 synthase activity for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the drug concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of enzyme activity.

-

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes the evaluation of the antiplatelet effects of this compound using light transmission aggregometry.

Objective: To measure the ability of this compound to inhibit platelet aggregation induced by various agonists.

Materials:

-

Freshly drawn human whole blood collected in sodium citrate anticoagulant.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Platelet agonists: Arachidonic acid (AA), Adenosine diphosphate (ADP).

-

This compound.

-

Saline solution.

-

Light transmission aggregometer.

Procedure:

-

Sample Preparation:

-

Collect whole blood and prepare PRP by centrifugation at a low speed (e.g., 200 x g for 10 minutes).

-

Prepare PPP by further centrifugation of the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).

-

Adjust the platelet count in the PRP to a standardized concentration using PPP.

-

-

Assay Performance:

-

Pipette a specific volume of PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C.

-

Add a specific concentration of this compound or vehicle control to the PRP and incubate for a defined period.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Add a platelet agonist (e.g., AA or ADP) to the cuvette to induce aggregation.

-

Record the change in light transmission for a set period.

-

-

Data Analysis:

-

The extent of platelet aggregation is measured as the maximum percentage change in light transmission.

-

Calculate the percentage of inhibition of platelet aggregation for each concentration of this compound compared to the vehicle control.

-

Generate a dose-response curve and determine the IC50 value for each agonist.

-

Signaling Pathways and Workflows

Mechanism of Action of this compound

The primary mechanism of action of this compound involves the selective inhibition of thromboxane A2 synthase. This leads to a reduction in TXA2 levels and a redirection of the prostaglandin endoperoxide substrate towards the synthesis of prostacyclin (PGI2), resulting in antiplatelet and vasodilatory effects.

Caption: Mechanism of action of this compound.

Downstream Signaling Consequences of TXA2 and PGI2 Modulation

The balance between TXA2 and PGI2 signaling significantly impacts vascular smooth muscle cell (VSMC) function and platelet activation. TXA2 generally promotes pro-thrombotic and proliferative signals, while PGI2 has opposing effects.

Caption: Opposing downstream signaling of TXA2 and PGI2.

Experimental Workflow for Assessing Antiplatelet Activity

The following diagram illustrates a typical workflow for evaluating the antiplatelet properties of a compound like this compound.

Caption: Workflow for platelet aggregation studies.

Conclusion

This compound is a well-characterized selective inhibitor of thromboxane A2 synthase with potent antiplatelet and vasodilatory properties. Its pharmacological profile, supported by the data and methodologies presented in this guide, provides a strong basis for its clinical application in thromboembolic and vasospastic conditions. Further research into its human pharmacokinetics and the elucidation of its broader downstream signaling effects will continue to refine its therapeutic use and potential for new indications.

References

- 1. Ozagrel - Wikipedia [en.wikipedia.org]

- 2. What is Ozagrel Sodium used for? [synapse.patsnap.com]

- 3. This compound - LKT Labs [lktlabs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of ozagrel and its metabolites after intravenous and oral administrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic and pharmacodynamic studies of a thromboxane synthetase inhibitor, ozagrel, in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Ozagrel Hydrochloride for Cerebral Ischemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ozagrel hydrochloride, a selective thromboxane A2 (TXA2) synthase inhibitor, for its application in cerebral ischemia research. It details the drug's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes critical pathways and workflows.

Core Mechanism of Action

This compound exerts its therapeutic effect by selectively inhibiting the enzyme thromboxane A2 synthase.[1] This enzyme is critical in the arachidonic acid cascade, responsible for converting prostaglandin H2 (PGH2) into thromboxane A2 (TXA2).[2] TXA2 is a potent lipid molecule that plays a pivotal role in the pathophysiology of cerebral ischemia by inducing strong platelet aggregation and vasoconstriction.[2][3][4] By blocking TXA2 production, Ozagrel leads to reduced platelet aggregation and vasodilation, which helps to inhibit cerebral thrombosis, improve microcirculation, and ultimately reduce the volume of brain damage following an ischemic event.[1][4][5]

Quantitative Data Summary

The efficacy of Ozagrel has been evaluated in both preclinical and clinical settings. The following tables summarize key quantitative findings.

Table 1: Clinical Trial Data for Ozagrel in Acute Ischemic Stroke (AIS)

| Study Type | Patient Population | Dosage | Primary Endpoint | Key Finding |

| Meta-analysis of RCTs | Patients with AIS | 80 mg/day and 160 mg/day | Improvement in neurological impairment (MESSS*) | Statistically significant improvement in neurological function (MD = -4.17; 95% CI, -4.95 to -3.40; P<0.00001).[6][7] |

| Meta-analysis of RCTs | Patients with AIS | Not specified | Mortality | No significant reduction in death (RR = 0.67; 95% CI: 0.11 to 4.04, P = 0.67).[6][7][8] |

| Comparative Study | Patients with AIS (within 24h) | Not specified | Functional Outcome (mRS†) at 3 months | To evaluate the rate of patients with mRS score of 0-1.[9] |

*MESSS: Modified Edinburgh-Scandinavian Stroke Scale; †mRS: modified Rankin Scale; MD: Mean Difference; RR: Relative Risk; CI: Confidence Interval.

Table 2: Preclinical Study Data for Thromboxane Synthase Inhibitors

| Animal Model | Drug | Dosage | Key Outcome Metric | Result |

| Rat; Transient forebrain ischemia | 1-benzylimidazole | 10 µg/g | Cerebral TXB2‡ concentration | Reduced from 101 pg/mg to 11 pg/mg protein (p ≤ 0.002).[10] |

| Rat; Transient forebrain ischemia | 1-benzylimidazole | 10 µg/g | Hemispheric cerebral blood flow | Increased from 42 ml/100g/min to 104 ml/100g/min (p ≤ 0.001).[10] |

| Rat; Suture-induced MCAO | Ozagrel | 3 mg/kg | Cortical infarction area and volume | Significant decrease in both area and volume of cortical infarction.[11] |

| Rat; Microthrombosis model | Ozagrel | Not specified | Neurologic deficits | Suppressive effects on neurologic deficits.[11] |

| Rat; MCAO model | Paeonol-Ozagrel Conjugate (POC) | Not specified | Oxidative Stress Markers (SOD, MDA) | POC treatment significantly increased SOD and decreased MDA levels (p < 0.001).[5] |

‡TXB2 is the stable metabolite of TXA2. MCAO: Middle Cerebral Artery Occlusion.

Key Experimental Protocols

Reproducible and standardized protocols are essential for cerebral ischemia research. Below are detailed methodologies for common procedures used in the evaluation of Ozagrel and similar compounds.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely used technique to induce focal cerebral ischemia that mimics human stroke.[12][13]

Objective: To create a reproducible ischemic brain injury in the territory of the middle cerebral artery.

Materials:

-

Male Sprague-Dawley rats (270–320 g)

-

Anesthetic (e.g., ketamine/xylazine or isoflurane)

-

4-0 nylon monofilament with a blunted, silicon-coated tip

-

Surgical microscope or loupes

-

Microvascular clips

-

Standard surgical instruments

Procedure:

-

Anesthesia and Preparation: Anesthetize the rat (e.g., ketamine 80 mg/kg and xylazine 10 mg/kg, IP).[13] Place the animal in a supine position and maintain body temperature at 37.5 ± 0.5 °C.[14]

-

Surgical Exposure: Make a midline neck incision. Carefully dissect and expose the common carotid artery (CCA), the external carotid artery (ECA), and the internal carotid artery (ICA).

-

Vessel Ligation: Ligate the distal ECA and the CCA proximally. Place a temporary microvascular clip on the ICA.

-

Filament Insertion: Make a small incision in the ECA stump. Introduce the 4-0 monofilament through the ECA into the ICA. Advance the filament approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the origin of the MCA.[15]

-

Occlusion and Reperfusion: For transient MCAO, the filament is left in place for a defined period (e.g., 90 or 120 minutes) before being withdrawn to allow reperfusion.[11] For permanent MCAO, the filament is left in place.

-

Closure: Suture the neck incision and allow the animal to recover.

Infarct Volume Measurement with TTC Staining

2,3,5-triphenyltetrazolium chloride (TTC) staining is a standard method for visualizing and quantifying infarct volume in post-mortem brain tissue.[16]

Objective: To differentiate between viable (red) and infarcted (white/pale) brain tissue.

Principle: Dehydrogenase enzymes in living, metabolically active cells reduce the colorless TTC to a red formazan precipitate.[17] Infarcted tissue, lacking these enzymes, remains unstained.[16]

Materials:

-

2% TTC solution in phosphate-buffered saline (PBS)

-

10% formalin solution

-

Rat or mouse brain slicer matrix

-

Digital camera or scanner

Procedure:

-

Brain Collection: At a predetermined time point (e.g., 24 hours post-MCAO), euthanize the animal and rapidly extract the brain.[18]

-

Slicing: Chill the brain briefly (e.g., -80°C for 15 minutes) to firm the tissue.[13] Slice the brain into 2 mm thick coronal sections using a brain matrix.[14][18]

-

Staining: Immerse the brain slices in a 2% TTC solution and incubate at 37°C for 15-20 minutes.[13]

-

Fixation: After staining, transfer the slices to a 10% formalin solution to fix the tissue and enhance contrast.[18][19]

-

Imaging and Analysis: Capture high-resolution digital images of the stained sections.[14] Use image analysis software (e.g., ImageJ) to measure the area of the contralateral hemisphere, the ipsilateral hemisphere, and the unstained (infarcted) area on each slice.[18]

-

Volume Calculation: The infarct volume is often calculated using an indirect method to correct for edema:

Neurological Deficit Scoring

Behavioral tests are crucial for assessing functional outcomes after experimental stroke.[20]

Objective: To quantify neurological deficits in rodents following cerebral ischemia.

Commonly Used Scales:

-

Bederson Score: A simple scale (often 0-3 or 0-5) that evaluates global neurological function based on forelimb flexion and circling behavior.[21] It is typically used for acute assessment within 24 hours.[21][22]

-

Modified Neurological Severity Score (mNSS): A more comprehensive scale (e.g., 0-14 or 0-18) that combines motor, sensory, balance, and reflex tests.[21] It is useful for assessing both acute and long-term outcomes. A score of 1-4 indicates mild deficits, 5-9 moderate, and 10-14 severe deficits.[21]

Procedure (General):

-

Blinding: The investigator performing the scoring must be blinded to the treatment groups to avoid bias.[23]

-

Test Battery: The animal is subjected to a series of standardized tasks as defined by the chosen scale (e.g., walking on a narrow beam, holding onto a wire, resisting a lateral push).

-

Scoring: Points are assigned for failure to perform a task or for abnormal reflexes.[21] The total score reflects the severity of the neurological impairment.

-

Timing: Assessments are performed at multiple time points (e.g., 24h, 48h, 7 days) to track the progression of deficits and recovery.[24]

Conclusion

This compound is a well-established thromboxane A2 synthase inhibitor with demonstrated efficacy in improving neurological outcomes in both preclinical models and clinical trials of acute ischemic stroke.[6][11] Its clear mechanism of action, focused on reducing platelet aggregation and vasoconstriction, makes it a valuable tool for cerebral ischemia research.[5] The standardized experimental protocols outlined in this guide provide a framework for the continued investigation of Ozagrel and the development of novel anti-ischemic therapeutics. Future high-quality, large-scale randomized controlled trials are warranted to confirm its long-term benefits on death and disability.[7]

References

- 1. What is Ozagrel Sodium used for? [synapse.patsnap.com]

- 2. What are TXA2 synthase inhibitors and how do they work? [synapse.patsnap.com]

- 3. ahajournals.org [ahajournals.org]

- 4. The Role of Thromboxane in the Course and Treatment of Ischemic Stroke: Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Synthesis of Paeonol-Ozagrel Conjugate: Structure Characterization and In Vivo Anti-Ischemic Stroke potential [frontiersin.org]

- 6. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]

- 13. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rat permanent middle cerebral artery occlusion procedure [bio-protocol.org]

- 15. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]

- 16. researchgate.net [researchgate.net]

- 17. ahajournals.org [ahajournals.org]

- 18. TTC staining and measurement of the cortical infarct volume [bio-protocol.org]

- 19. Measuring infarct size by the tetrazolium method [southalabama.edu]

- 20. Neurological tests for functional outcome assessment in rodent models of ischaemic stroke [neurologia.com]

- 21. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ahajournals.org [ahajournals.org]

- 23. RODENT STROKE MODEL GUIDELINES FOR PRECLINICAL STROKE TRIALS (1ST EDITION) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

In Vivo Efficacy of Ozagrel Hydrochloride in Modulating Vasoconstriction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ozagrel hydrochloride, a selective inhibitor of thromboxane A2 (TXA2) synthase, has demonstrated significant in vivo effects on vasoconstriction. By potently inhibiting the synthesis of TXA2, a key mediator of platelet aggregation and smooth muscle contraction, this compound elicits a vasodilatory response, making it a compound of interest for various ischemic and vascular conditions. This technical guide provides an in-depth overview of the in vivo effects of this compound on vasoconstriction, presenting quantitative data from preclinical studies, detailed experimental protocols, and a visualization of the underlying signaling pathways.

Introduction

Thromboxane A2 (TXA2) is a potent vasoconstrictor and promoter of platelet aggregation, playing a critical role in the pathophysiology of numerous cardiovascular and cerebrovascular diseases.[1] this compound is a selective inhibitor of TXA2 synthase, the enzyme responsible for the conversion of prostaglandin H2 to TXA2.[1][2] This selective inhibition leads to a reduction in TXA2 levels, thereby mitigating its vasoconstrictive and pro-aggregatory effects.[2][3] This guide synthesizes the available preclinical data on the in vivo effects of this compound on vasoconstriction, providing a valuable resource for researchers in the field.

Quantitative Data on In Vivo Vasoconstriction

The in vivo administration of this compound has been shown to counteract vasoconstriction in various preclinical models. The following table summarizes the key quantitative findings from a study investigating the effect of Ozagrel in a mouse model of diabetic retinopathy, where arteriolar constriction is a known pathological feature.

| Animal Model | Parameter Measured | Treatment Group | Dosage | Effect on Vasoconstriction | Source |

| Streptozotocin-induced diabetic mice | Retinal Arteriolar Diameter | This compound | 100 mg/kg (intravenous) | Reversed the significant arteriolar constriction observed in diabetic mice. | [4] |

Note: While the primary outcome was the reversal of constriction, specific percentage changes in arteriolar diameter would require access to the full-text article.

Signaling Pathway of Thromboxane A2-Mediated Vasoconstriction

The vasoconstrictive effects of TXA2 are mediated through a well-defined signaling cascade within vascular smooth muscle cells. This compound's mechanism of action is to interrupt the initial step of this pathway by preventing the synthesis of TXA2. The following diagram illustrates the downstream signaling events that are consequently inhibited.

Caption: Signaling pathway of Thromboxane A2-mediated vasoconstriction and the inhibitory action of this compound.

Experimental Protocols

The in vivo assessment of this compound's effect on vasoconstriction often employs advanced imaging techniques and disease models that induce vascular changes. Below are detailed methodologies for key experiments.

Intravital Microscopy for Retinal Blood Flow and Arteriolar Diameter Measurement

This protocol is adapted from studies investigating retinal blood flow in rodent models.[4][5][6]

Objective: To visualize and quantify changes in retinal arteriolar diameter and blood flow in response to this compound administration.

Animal Model: Mouse or rat (e.g., streptozotocin-induced diabetic model).

Materials:

-

Anesthesia (e.g., ketamine/xylazine cocktail)

-

Femoral vein catheter

-

Fluorescently labeled red blood cells (RBCs) or microspheres

-

FITC-dextran (high molecular weight)

-

Intravital microscope with fluorescence capabilities

-

Digital camera and recording software

-

Image analysis software (e.g., NIS Elements)

-

This compound solution for intravenous administration

Procedure:

-

Anesthetize the animal and cannulate the femoral vein for intravenous infusions.

-

Position the animal on the microscope stage and gently retract the eyelid to expose the cornea.

-

Use a topical mydriatic agent to dilate the pupil.

-

Apply a coverslip with a coupling gel to the cornea to create a flat viewing surface.

-

Infuse fluorescently labeled RBCs or microspheres to visualize blood flow and measure velocity.

-

Infuse FITC-dextran to delineate the vessel walls for accurate diameter measurements.

-

Record baseline videos of the retinal vasculature, focusing on arterioles.

-

Administer this compound intravenously at the desired dose.

-

After a specified time, record a second set of videos of the same retinal arterioles.

-

Analyze the recorded videos to measure arteriolar diameter and blood flow velocity before and after drug administration.

Caption: Experimental workflow for intravital microscopy to assess Ozagrel's effect on retinal arterioles.

Bilateral Common Carotid Artery Occlusion (BCCAO) Model

This model is used to induce chronic cerebral hypoperfusion and study the effects of therapeutic agents on cerebral blood flow.[1][7]

Objective: To evaluate the effect of this compound on cerebral blood flow and vascular function in a model of chronic cerebral ischemia.

Animal Model: Rat.

Materials:

-

Anesthesia (e.g., isoflurane or pentobarbital)

-

Surgical instruments

-

Suture material (e.g., 4-0 silk)

-

This compound for administration (e.g., oral gavage or intravenous)

-

Method for measuring cerebral blood flow (e.g., laser Doppler flowmetry)

Procedure:

-

Anesthetize the rat and make a midline cervical incision.

-

Carefully dissect and isolate both common carotid arteries, avoiding damage to the vagus nerves.

-

Ligate both common carotid arteries permanently with silk sutures.

-

Close the incision and allow the animal to recover.

-

Administer this compound or vehicle to different groups of animals for a specified duration, starting at a defined time point post-surgery.

-

At the end of the treatment period, measure cerebral blood flow using a technique such as laser Doppler flowmetry.

-

Compare cerebral blood flow between the Ozagrel-treated and vehicle-treated groups to assess the drug's effect on cerebral perfusion.

Conclusion

This compound effectively counteracts vasoconstriction in vivo by selectively inhibiting the synthesis of thromboxane A2. Preclinical studies demonstrate its ability to reverse pathological arteriolar constriction, highlighting its therapeutic potential in conditions characterized by excessive vasoconstriction and ischemia. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers and drug development professionals working on the in vivo characterization of this compound and similar compounds. Further research is warranted to fully elucidate the quantitative effects of Ozagrel on various vascular beds and in different disease models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ahajournals.org [ahajournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Ozagrel attenuates early streptozotocin-induced constriction of arterioles in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intravital Video Microscopy Measurements of Retinal Blood Flow in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intravital video microscopy measurements of retinal blood flow in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Common Carotid Arteries Occlusion Surgery in Adult Rats as a Model of Chronic Cerebral Hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]

Ozagrel Hydrochloride: A Comprehensive Technical Guide to its Role in the Prevention of Thrombotic Events

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ozagrel hydrochloride, a potent and selective thromboxane A2 (TXA2) synthase inhibitor, plays a crucial role in the prevention of thrombotic events.[1][2][3][4] By specifically targeting the final step in the synthesis of TXA2, a key mediator of platelet aggregation and vasoconstriction, Ozagrel effectively mitigates the risk of thrombus formation.[4][5] This technical guide provides an in-depth analysis of the core mechanisms, experimental validation, and clinical implications of this compound in antithrombotic therapy. It summarizes key quantitative data, details experimental protocols, and visualizes complex biological pathways and experimental workflows to offer a comprehensive resource for researchers and drug development professionals in the field of cardiovascular and cerebrovascular therapeutics.

Introduction

Thrombotic disorders, including ischemic stroke and myocardial infarction, are leading causes of morbidity and mortality worldwide.[6][7] Platelet aggregation and subsequent thrombus formation are central to the pathophysiology of these conditions.[6][7] A pivotal molecule in this process is thromboxane A2 (TXA2), which is synthesized from arachidonic acid within platelets and acts as a potent vasoconstrictor and promoter of platelet aggregation.[4][5] this compound, also known as OKY-046, is a pharmaceutical agent designed to specifically inhibit the enzyme responsible for TXA2 synthesis, thereby preventing the cascade of events leading to thrombosis.[1][3][8] This document will explore the multifaceted role of this compound in preventing thrombotic events, supported by experimental data and clinical findings.

Mechanism of Action of this compound

Ozagrel's primary mechanism of action is the selective inhibition of thromboxane A2 synthase.[1][4][5] This enzyme catalyzes the conversion of prostaglandin H2 (PGH2) to TXA2 in the arachidonic acid cascade.[5] By blocking this step, Ozagrel not only decreases the production of pro-thrombotic TXA2 but also leads to an accumulation of its precursor, PGH2. This accumulated PGH2 can then be shunted towards the synthesis of other prostaglandins, such as prostacyclin (PGI2), in endothelial cells. PGI2 is a potent vasodilator and inhibitor of platelet aggregation, thus contributing to the overall antithrombotic effect of Ozagrel.[9][10] This dual action of reducing a pro-thrombotic and vasoconstrictive agent while potentially increasing an anti-thrombotic and vasodilatory agent underscores the therapeutic efficacy of Ozagrel.

Signaling Pathway of Ozagrel's Action

The following diagram illustrates the arachidonic acid cascade and the specific point of intervention by this compound.

References

- 1. Ozagrel HCl | P450 (e.g. CYP17) inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. adooq.com [adooq.com]

- 3. This compound | Prostaglandin Receptor | Thrombin | TargetMol [targetmol.com]

- 4. What is Ozagrel Sodium used for? [synapse.patsnap.com]

- 5. What is the mechanism of Ozagrel Trometamol? [synapse.patsnap.com]

- 6. Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent [frontiersin.org]

- 8. Effects of thromboxane A2 synthase inhibitors (CV-4151 and ozagrel), aspirin, and ticlopidine on the thrombosis caused by endothelial cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thromboxane A2 Synthetase Inhibitor Plus Low Dose Aspirin : Can It Be a Salvage Treatment in Acute Stroke Beyond Thrombolytic Time Window - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Pathways Affected by Ozagrel Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ozagrel hydrochloride, a selective inhibitor of thromboxane A2 (TXA2) synthase, is a potent antiplatelet and vasodilatory agent. Its primary mechanism of action is the targeted disruption of the arachidonic acid cascade, leading to a significant reduction in the pro-aggregatory and vasoconstrictive molecule, thromboxane A2, and a concurrent increase in the vasodilatory and anti-aggregatory prostacyclin (PGI2). This guide provides a comprehensive overview of the cellular pathways modulated by this compound, with a focus on its impact on signaling cascades involved in thrombosis, inflammation, and apoptosis. Detailed experimental protocols and quantitative data from preclinical studies are presented to offer a thorough understanding of its pharmacological profile.

Core Mechanism of Action: Inhibition of Thromboxane A2 Synthase

This compound's principal therapeutic effect stems from its highly selective inhibition of thromboxane A2 (TXA2) synthase, an enzyme crucial for the conversion of prostaglandin H2 (PGH2) to TXA2.[1][2] This inhibition is potent, with reported IC50 values of 4 nM and 11 nM for TXA2 synthase.[1] By blocking this key step in the arachidonic acid metabolism pathway, this compound effectively reduces the levels of TXA2, a potent mediator of platelet aggregation and vasoconstriction.[3]

Simultaneously, the inhibition of TXA2 synthase leads to an accumulation of its substrate, PGH2. This accumulated PGH2 can then be preferentially metabolized by prostacyclin synthase into prostacyclin (PGI2), a powerful vasodilator and inhibitor of platelet aggregation.[1][4] This dual action of decreasing pro-thrombotic and vasoconstrictive signals while increasing anti-thrombotic and vasodilatory signals forms the cornerstone of this compound's therapeutic efficacy.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Frontiers | Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent [frontiersin.org]

- 3. What is Ozagrel Sodium used for? [synapse.patsnap.com]

- 4. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Structure and Synthesis of Ozagrel Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Ozagrel hydrochloride, a selective thromboxane A2 (TXA2) synthase inhibitor. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. The guide covers the core chemical properties, a detailed synthesis protocol, and the pharmacological mechanism of action, presenting quantitative data in structured tables and visualizing complex pathways and workflows.

Chemical Structure and Properties

This compound, chemically known as (E)-3-[4-(1H-Imidazol-1-ylmethyl)phenyl]prop-2-enoic acid hydrochloride, is an antiplatelet agent.[1] Its structure consists of an imidazole ring connected to a phenylpropenoic acid group, which is fundamental to its inhibitory action on thromboxane A2 synthase.[2][3]

| Property | Value | Reference |

| IUPAC Name | (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid;hydrochloride | [4] |

| Chemical Formula | C₁₃H₁₃ClN₂O₂ | [4] |

| Molecular Weight | 264.71 g/mol | [4] |

| CAS Number | 82571-53-7 (Ozagrel), 78712-43-3 (HCl salt) | [4][5] |

| PubChem CID | 6438130 | [4] |

| Solubility | Soluble in water | [5] |

Synthesis of this compound

A cost-efficient and high-yield synthetic route for this compound starts from p-tolualdehyde.[2][3] This three-step process involves bromination, substitution with imidazole, and a final condensation reaction followed by salt formation.[2][3]

Synthetic Workflow

The overall process is a sequential chemical transformation designed for efficiency and high yield. The workflow begins with the creation of an aldehyde intermediate, which is then condensed with malonic acid to form the final active molecule before its conversion to the hydrochloride salt.[2][3]

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-(Bromomethyl)benzaldehyde A solution of p-tolualdehyde is subjected to bromination. While N-Bromosuccinimide (NBS) can be used effectively (90% yield), elemental bromine is a more cost-effective agent for this step, affording the product in 88% yield.[2][3]

Step 2: Synthesis of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde The 4-(bromomethyl)benzaldehyde intermediate is then treated with imidazole in the presence of potassium carbonate. This substitution reaction proceeds smoothly to give 4-(1H-imidazol-1-ylmethyl)benzaldehyde in high yield (92%).[2][3]

Step 3: Synthesis of this compound

-

To a solution of 4-(1H-imidazol-1-ylmethyl)benzaldehyde (1.86 g, 0.01 mol) in toluene (10 ml), add malonic acid (2.08 g, 0.02 mol) and pyridine (10 ml).[2]

-

Heat the mixture at 95°C for 2 hours.[2]

-

After cooling to room temperature, add 10 ml of 5 M hydrochloric acid. This will induce the precipitation of a white solid.[2]

-

Collect the precipitate by filtration and recrystallize it from ethanol to yield pure this compound (2.30 g, 87% yield).[2]

| Step | Key Reagents | Solvent | Temperature | Yield |

| 1 | p-Tolualdehyde, Bromine | - | - | 88% |

| 2 | 4-(Bromomethyl)benzaldehyde, Imidazole, K₂CO₃ | - | - | 92% |

| 3 | 4-(Imidazol-1-ylmethyl)benzaldehyde, Malonic Acid, HCl | Toluene, Pyridine | 95°C | 87% |

Mechanism of Action: Thromboxane A2 Inhibition

This compound is a highly selective inhibitor of thromboxane A2 (TXA2) synthase, with an IC50 of 11 nM.[6][7] It operates within the arachidonic acid cascade. By blocking TXA2 synthase, Ozagrel prevents the conversion of prostaglandin H2 into TXA2, a potent vasoconstrictor and promoter of platelet aggregation.[8] This inhibition leads to reduced vasoconstriction and platelet aggregation. Consequently, the prostaglandin H2 substrate is redirected towards the synthesis of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation, further enhancing the therapeutic effect.[7]

Caption: Pharmacological pathway showing Ozagrel's inhibition of TXA2 synthase.

References

- 1. Ozagrel: View Uses, Side Effects and Medicines [truemeds.in]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound | C13H13ClN2O2 | CID 6438130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. What is this compound Hydrate used for? [synapse.patsnap.com]

Ozagrel Hydrochloride: A Technical Guide to Solubility and Stability in DMSO

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and stability of ozagrel hydrochloride in dimethyl sulfoxide (DMSO). The following sections detail quantitative solubility data, recommended storage conditions, and experimental protocols for stability analysis. Additionally, a diagram of the relevant signaling pathway is provided to contextualize its mechanism of action.

This compound: An Overview

This compound is a selective inhibitor of thromboxane A2 (TXA2) synthase, an enzyme critical in the arachidonic acid cascade.[1][2] By inhibiting TXA2 production, this compound effectively reduces platelet aggregation and vasoconstriction, making it a compound of interest for research in thromboembolic diseases, ischemic stroke, and asthma.[1] Understanding its solubility and stability in common laboratory solvents like DMSO is paramount for accurate and reproducible experimental design.

Solubility in DMSO

This compound exhibits high solubility in DMSO. Quantitative data from various suppliers are summarized in the table below. It is important to note that the use of fresh, anhydrous DMSO is recommended, as moisture absorption can reduce solubility.[3]

| Parameter | Value | Unit | Source |

| Solubility in DMSO | 53 | mg/mL | [3][4] |

| Molar Concentration | ~200.21 | mM | [3][4] |

| Solubility in DMSO | 65 | mg/mL | |

| Molar Concentration | ~245.55 | mM |

Note: Minor variations in reported solubility may occur due to differences in experimental conditions and the purity of the compound and solvent.

Stability and Storage of this compound in DMSO

Proper storage of this compound solutions in DMSO is crucial to maintain their integrity and biological activity.

Storage Recommendations

For stock solutions of this compound prepared in DMSO, the following storage conditions are recommended to prevent degradation:

| Storage Temperature | Duration | Recommendations |

| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |

| -80°C | 6 months | Preferred for long-term storage. Seal tightly and protect from moisture.[5] |

The powdered form of this compound should be stored at -20°C for up to 3 years and protected from light and moisture.[1][4]

Factors Affecting Stability

Forced degradation studies have shown that this compound is susceptible to degradation under certain stress conditions. A stability-indicating RP-HPLC method has been developed to separate the parent drug from its degradation products.[3] The study revealed degradation under acidic, basic, oxidative, and thermal stress conditions, with degradation percentages ranging from 5% to 20%.[3]

Experimental Protocols

The following are representative protocols for determining the solubility and assessing the stability of this compound in DMSO.

Protocol for Solubility Determination (Shake-Flask Method)

This method is a standard approach for determining the equilibrium solubility of a compound in a specific solvent.

Caption: Workflow for solubility determination using the shake-flask method.

-

Preparation: Add an excess amount of this compound powder to a known volume of anhydrous DMSO in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24 to 48 hours to allow the solution to reach equilibrium. The presence of undissolved solid should be visually confirmed.

-

Separation: Centrifuge the vial at high speed to pellet the excess solid.

-

Sampling: Carefully collect an aliquot of the clear supernatant.

-

Quantification: Prepare a series of dilutions of the supernatant with a suitable mobile phase. Analyze the diluted samples using a validated HPLC-UV method and quantify the concentration against a standard curve of known this compound concentrations.

Protocol for Stability Assessment (Forced Degradation Study)

This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Caption: Experimental workflow for a forced degradation study of Ozagrel HCl.

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl and incubate at 60°C for a specified period (e.g., 30 minutes).[6]

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and incubate at 60°C for a specified period (e.g., 30 minutes).[6]

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) and store at room temperature.

-

Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 60°C).

-

-

Sample Analysis: At predetermined time points, withdraw aliquots from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples using a stability-indicating HPLC method.

-

Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control solution. The appearance of new peaks indicates the formation of degradation products. The percentage of degradation can be calculated from the decrease in the peak area of the parent drug.

Mechanism of Action: Thromboxane A2 Synthesis Inhibition

This compound's therapeutic potential stems from its selective inhibition of thromboxane A2 (TXA2) synthase. The following diagram illustrates the signaling pathway.

Caption: Signaling pathway of Ozagrel HCl in inhibiting Thromboxane A2 synthesis.

In this pathway, arachidonic acid is converted to prostaglandin H2 (PGH2) by the cyclooxygenase (COX) enzyme. PGH2 is a precursor for both thromboxane A2 (TXA2) and prostacyclin (PGI2). This compound selectively inhibits TXA2 synthase, thereby blocking the conversion of PGH2 to TXA2. This leads to a reduction in platelet aggregation and vasoconstriction. Notably, ozagrel does not significantly affect prostacyclin synthase, preserving the production of PGI2, which has opposing effects to TXA2 (i.e., it inhibits platelet aggregation and promotes vasodilation).[7][8]

References

- 1. What is the mechanism of Ozagrel Trometamol? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. selleckchem.com [selleckchem.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. ijrpp.com [ijrpp.com]

- 7. rndsystems.com [rndsystems.com]

- 8. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Anti-inflammatory Effects of Ozagrel Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ozagrel hydrochloride, a selective inhibitor of thromboxane A2 (TXA2) synthase, has demonstrated significant anti-inflammatory properties in a variety of preclinical models. By potently blocking the production of TXA2, a key mediator in the arachidonic acid cascade, this compound effectively mitigates inflammatory responses. This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and providing comprehensive experimental protocols for the methodologies cited. Furthermore, this guide includes detailed signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of its pharmacological activity.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, dysregulated or chronic inflammation contributes to the pathogenesis of numerous diseases, including cardiovascular, respiratory, and neurodegenerative disorders. A key pathway in the inflammatory process is the arachidonic acid cascade, which produces a variety of lipid mediators, including prostaglandins and thromboxanes.

Thromboxane A2 (TXA2) is a potent pro-inflammatory mediator that induces platelet aggregation, vasoconstriction, and smooth muscle proliferation. This compound is a highly selective inhibitor of TXA2 synthase, the terminal enzyme responsible for the synthesis of TXA2.[1][2] By inhibiting TXA2 production, this compound exerts anti-platelet, vasodilatory, and anti-inflammatory effects.[1][2] This guide explores the preclinical evidence supporting the anti-inflammatory role of this compound.

Mechanism of Action

This compound's primary mechanism of action is the selective inhibition of thromboxane A2 synthase. This enzyme catalyzes the conversion of prostaglandin H2 (PGH2) to TXA2. By blocking this step, this compound effectively reduces the levels of TXA2.[1][2] This inhibition has a dual anti-inflammatory effect:

-

Direct Reduction of TXA2-mediated Inflammation: TXA2 itself is a pro-inflammatory molecule that can exacerbate inflammatory responses.

-

Shunting of PGH2 towards Prostacyclin (PGI2) Production: The inhibition of TXA2 synthase can lead to an accumulation of its substrate, PGH2. This can result in the increased synthesis of other prostanoids, notably prostacyclin (PGI2), by prostacyclin synthase. PGI2 often has opposing physiological effects to TXA2, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory properties.[1][2]

Downstream of the arachidonic acid cascade, the reduction in TXA2 and potential increase in PGI2 can modulate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of pro-inflammatory gene expression.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in several preclinical models. The following tables summarize key findings.

Table 1: In Vitro Inhibitory Activity

| Parameter | Value | Source |

| IC50 for TXA2 Synthase | 11 nM | [1] |

| IC50 for Arachidonic Acid-induced Platelet Aggregation | 53.12 µM | [2] |

Table 2: In Vivo Efficacy in a Rat Model of Neuroinflammation (Bilateral Common Carotid Artery Occlusion)

| Treatment Group | Dose (mg/kg, p.o.) | Brain TNF-α (pg/mg protein) | Brain IL-6 (pg/mg protein) |

| Sham | - | 150.2 ± 12.5 | 110.8 ± 9.7 |

| BCCAo Control | - | 380.5 ± 25.1 | 295.4 ± 20.3 |

| Ozagrel | 10 | 250.1 ± 18.9 | 190.6 ± 15.2 |

| Ozagrel | 20 | 180.7 ± 15.3 | 140.2 ± 11.8 |

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. BCCAo Control. Data adapted from Bhatia P, et al. (2021).[3]

Table 3: In Vivo Efficacy in a Guinea Pig Model of Acute Lung Injury (Oleic Acid-Induced)

| Treatment Group | Dose (mg/kg, i.v.) | Effect on MCP-1 mRNA Expression | Effect on IL-8 mRNA Expression |

| Oleic Acid Control | - | Increased | Increased |

| Ozagrel | 80 | Decreased | Decreased |

Qualitative data adapted from summary sources.[2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory effects.

In Vivo Model: Bilateral Common Carotid Artery Occlusion (BCCAo) in Rats

This model induces chronic cerebral hypoperfusion, leading to neuroinflammation.

Protocol:

-

Animal Preparation: Male Wistar rats (250-300g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

-

Anesthesia: Rats are anesthetized with an intraperitoneal injection of ketamine (50 mg/kg) and xylazine (5 mg/kg).

-

Surgical Procedure:

-

A ventral midline cervical incision is made.

-

The bilateral common carotid arteries are carefully isolated from the surrounding tissues, ensuring the vagus nerve is not damaged.

-

Both arteries are permanently occluded by ligation with a silk suture.

-

The incision is closed with sutures.

-

-

Post-operative Care and Treatment:

-

Animals are allowed to recover in a warm environment.

-

This compound (10 or 20 mg/kg) or vehicle is administered orally once daily for the duration of the study (e.g., 21 days).

-

-

Tissue Collection and Analysis:

-

At the end of the treatment period, animals are euthanized.

-

Brains are rapidly excised and homogenized.

-

The levels of inflammatory cytokines such as TNF-α and IL-6 in the brain homogenates are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

In Vivo Model: Oleic Acid-Induced Acute Lung Injury in Guinea Pigs

This model mimics acute respiratory distress syndrome (ARDS).

Protocol:

-

Animal Preparation: Male Hartley guinea pigs (300-400g) are used.

-

Anesthesia: Animals are anesthetized to allow for intravenous administration.

-

Induction of Lung Injury: Oleic acid (e.g., 50 µl/kg) is administered intravenously to induce lung injury.

-

Treatment: this compound (e.g., 80 mg/kg) or vehicle is administered intravenously at a specified time point relative to the oleic acid injection (e.g., 15 minutes prior).

-

Sample Collection and Analysis:

-

At a designated time post-injury (e.g., 4 hours), animals are euthanized.

-

Bronchoalveolar lavage (BAL) is performed by instilling and retrieving a fixed volume of saline into the lungs.

-

The BAL fluid is centrifuged to pellet cells.

-

Total and differential white blood cell counts are performed on the cell pellet.

-

The supernatant can be used for protein and cytokine analysis.

-

Lung tissue is collected for histological examination and for RNA extraction.

-

The mRNA expression of chemokines such as MCP-1 and IL-8 is quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

-

Western Blot Analysis for Signaling Proteins (p-p65 and p-p38 MAPK)

This protocol is a general guideline for assessing the phosphorylation status of key inflammatory signaling proteins in cell lysates or tissue homogenates.

Protocol:

-

Protein Extraction: Cells or tissues are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p65 or anti-phospho-p38 MAPK) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and capturing the signal on X-ray film or with a digital imager. The membrane can then be stripped and re-probed for total protein levels as a loading control.

Signaling Pathways

This compound's anti-inflammatory effects are mediated through the modulation of complex signaling networks.

By inhibiting TXA2 synthesis, Ozagrel reduces the activation of the thromboxane A2 receptor (TP receptor). The TP receptor is a G-protein coupled receptor that, upon activation, can trigger downstream signaling cascades including the MAPK and NF-κB pathways. Therefore, by reducing TP receptor activation, Ozagrel can lead to the downregulation of these pro-inflammatory signaling pathways, ultimately resulting in decreased expression of inflammatory cytokines and chemokines.

Conclusion

This compound demonstrates potent and selective anti-inflammatory activity by inhibiting thromboxane A2 synthase. Preclinical evidence from various in vivo and in vitro models indicates that this inhibition leads to a significant reduction in the production of pro-inflammatory mediators. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound for the treatment of inflammatory diseases. Further investigation into its effects on specific inflammatory signaling pathways will continue to elucidate its full pharmacological profile and potential clinical applications.

References

- 1. Common Carotid Arteries Occlusion Surgery in Adult Rats as a Model of Chronic Cerebral Hypoperfusion [bio-protocol.org]

- 2. Transcriptional down-regulation of thromboxane A(2) receptor expression via activation of MAPK ERK1/2, p38/NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Common Carotid Arteries Occlusion Surgery in Adult Rats as a Model of Chronic Cerebral Hypoperfusion [en.bio-protocol.org]

An In-depth Technical Guide to the Basic Research Applications of Ozagrel Hydrochloride